molecular formula C9H5BrFNO B13919043 2-Acetyl-4-bromo-3-fluorobenzonitrile

2-Acetyl-4-bromo-3-fluorobenzonitrile

Cat. No.: B13919043
M. Wt: 242.04 g/mol
InChI Key: FDBOYOPRCIJOAR-UHFFFAOYSA-N
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Description

2-Acetyl-4-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzonitrile, featuring acetyl, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-bromo-3-fluorobenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluoroaniline using N-bromosuccinimide in dichloromethane at 0°C, followed by a diazotization reaction with sulfuric acid and sodium nitrite, and subsequent Sandmeyer reaction with copper(II) sulfate pentahydrate and sodium hydrogen carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperatures, specific solvents, and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of the bromo group with nucleophiles such as amines or alkoxides.

    Electrophilic Aromatic Substitution: The acetyl group can undergo further functionalization through reactions like Friedel-Crafts acylation.

    Reduction and Oxidation: The compound can be reduced to form corresponding amines or alcohols, and oxidized to form acids or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Catalysts like aluminum chloride or iron(III) chloride in the presence of acyl chlorides.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Electrophilic Substitution: Formation of acetylated derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Acetyl-4-bromo-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-bromo-3-fluorobenzonitrile involves its interaction with various molecular targets and pathways. The acetyl group can participate in electrophilic aromatic substitution reactions, while the bromo and fluoro substituents can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-bromo-3-fluorobenzonitrile is unique due to the presence of the acetyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

2-acetyl-4-bromo-3-fluorobenzonitrile

InChI

InChI=1S/C9H5BrFNO/c1-5(13)8-6(4-12)2-3-7(10)9(8)11/h2-3H,1H3

InChI Key

FDBOYOPRCIJOAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Br)C#N

Origin of Product

United States

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